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Introduction and Mechanism of Action

Vicriviroc is an investigational CCR5 antagonist that blocks HIV-1 entry into host cells by allosterically

inhibiting the CCR5 chemokine coreceptor, a 7-transmembrane G-protein coupled receptor essential for

R5-tropic HIV-1 infection. As a substrate of the hepatic cytochrome P450 3A4 (CYP3A4) isozyme,

vicriviroc undergoes extensive first-pass metabolism, resulting in limited oral bioavailability when

administered alone. The coadministration of low-dose ritonavir, a potent CYP3A4 inhibitor, produces a 5-

to-7-fold increase in vicriviroc exposure (AUC) by significantly reducing its metabolic clearance [1]. This

pharmacokinetic enhancement allows for sustained therapeutic concentrations with once-daily dosing and

forms the basis for the recommended clinical development strategy of vicriviroc as part of ritonavir-boosted

protease inhibitor regimens for treatment-experienced HIV-1 patients [2] [3].

The mechanistic basis for this combination approach stems from the need to maintain adequate plasma

concentrations of vicriviroc to effectively suppress viral replication while preventing the emergence of

resistant HIV-1 variants. Pharmacokinetic-pharmacodynamic modeling has demonstrated that vicriviroc

minimum concentration (Cmin) values >54 ng/mL and AUC values >1460 ng·hr/mL correlate significantly

with virologic response (≥1 log10 copies/mL reduction in HIV-1 RNA) at day 14 of monotherapy in

treatment-experienced patients [4]. Without ritonavir boosting, achieving these target exposure parameters

would require higher vicriviroc doses that could potentially increase the risk of adverse events based on

nonclinical safety findings.
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Pharmacokinetic Enhancement by Ritonavir

Magnitude of Exposure Increase

The ritonavir boosting effect on vicriviroc pharmacokinetics has been quantified in multiple clinical

studies involving healthy volunteers and HIV-1 infected patients. The consistent finding across these studies

is a 5-to-7-fold increase in vicriviroc systemic exposure when coadministered with ritonavir compared to

vicriviroc alone [1]. This enhancement is particularly pronounced for trough concentrations, which is

pharmacologically significant given the exposure-response relationship established for vicriviroc's

antiretroviral activity.

Table 1: Pharmacokinetic Parameters of Vicriviroc With and Without Ritonavir Boosting

Parameter
Vicriviroc
Alone

Vicriviroc +
Ritonavir

Fold
Change

Clinical Significance

AUC₀–₂₄
(ng·hr/mL)

~300-500 ~1500-3500 5-7× Exceeds target of 1460
ng·hr/mL

Cmin (ng/mL) ~10-20 ~50-100 5× Exceeds target of 54
ng/mL

Cmax (ng/mL) ~150-250 ~400-600 2.5-3× -

Half-life (hr) ~15-20 ~25-35 ~1.5-2× Enables once-daily dosing

Exposure-Response Relationship

Pharmacokinetic-pharmacodynamic analyses from ACTG Protocol 5211 revealed a significant correlation

between vicriviroc exposure and antiviral activity during the initial 14-day monotherapy period [4]. Patients

with vicriviroc Cmin values exceeding 54 ng/mL experienced a mean viral load decrease of 1.35 log10

copies/mL, compared to only 0.76 log10 copies/mL in those with lower Cmin values (p=0.003). Similarly,

the proportion of patients achieving >1 log10 copies/mL reduction was significantly higher in the group
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exceeding the Cmin threshold (70% vs. 44%, p=0.048). These findings established the pharmacodynamic

rationale for ritonavir boosting to ensure consistent achievement of target exposure parameters across

diverse patient populations [4].

The supratherapeutic exposure achieved with ritonavir boosting was further demonstrated in a

comprehensive QT study where healthy subjects receiving vicriviroc 150 mg with ritonavir 100 mg achieved

exposures approximately five times higher than those observed in HIV-infected patients receiving the

therapeutic 30 mg vicriviroc/100 mg ritonavir regimen [2]. This high exposure margin provided important

safety confirmation while validating the boosting strategy.

Dosing Protocols and Regimen Specifications

Recommended Dosing Regimens

Based on phase 2 clinical trial data, the optimized dosing regimen for vicriviroc in treatment-experienced

patients is 30 mg once daily coadministered with ritonavir 100 mg once daily as part of a ritonavir-

boosted protease inhibitor regimen [5]. This recommendation is supported by dose-ranging studies that

demonstrated superior virologic responses with the 30 mg dose compared to lower doses, particularly in

patients with high baseline viral loads (>100,000 copies/mL) or limited active drugs in their optimized

background therapy [5].

Table 2: Vicriviroc Dosing Recommendations in Clinical Trials

Patient
Population

Recommended
Vicriviroc Dose

Ritonavir
Dose

Administration
Supporting
Evidence

Treatment-
experienced

30 mg once daily 100 mg once

daily

With a ritonavir-

boosted PI

Phase 2 trials

VICTOR-E1 & ACTG
5211

Treatment-naïve Not established Not
established

N/A Development
discontinued in naïve

patients

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2862681/
https://www.smolecule.com/products/s559713?utm_src=pdf-body
https://www.smolecule.com/products/s559713?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2876383/
https://www.smolecule.com/products/s559713?utm_src=pdf-body
https://www.natap.org/2008/ICAAC/ICAAC_37.htm
https://www.natap.org/2008/ICAAC/ICAAC_37.htm
https://www.smolecule.com/products/s559713?utm_src=pdf-body
https://www.smolecule.com/products/s559713?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Patient
Population

Recommended
Vicriviroc Dose

Ritonavir
Dose

Administration
Supporting
Evidence

HCV/HIV or
HBV/HIV
coinfected

30 mg once daily 100 mg once

daily

With a ritonavir-

boosted PI

Phase 3 trials

included coinfected
patients

The administration guidelines specify that vicriviroc should be taken at the same time as the ritonavir-

boosted protease inhibitor component of the antiretroviral regimen, preferably with food to enhance

bioavailability, though the effect of food is not pronounced with the boosted formulation. Dose adjustment

is not required when vicriviroc is coadministered with any of the commonly used antiretroviral agents,

including protease inhibitors (atazanavir, darunavir, fosamprenavir, indinavir, lopinavir, nelfinavir,

saquinavir, tipranavir), nucleoside reverse transcriptase inhibitors (zidovudine/lamivudine, tenofovir), or the

non-nucleoside reverse transcriptase inhibitor efavirenz [3].

Dose Modification and Monitoring

Protocol-specified dose escalation was implemented during long-term extension studies, where all subjects

initially receiving lower doses (5 mg, 10 mg, or 15 mg) were transitioned to the 30 mg dose based on

efficacy and safety analyses from phase 2 trials [5]. No additional ritonavir dose adjustment beyond the

standard 100 mg once daily is required during this escalation.

Therapeutic drug monitoring, though not mandatory, may be considered in special populations based on

the established exposure-response relationship. The target therapeutic range for vicriviroc Cmin is >54

ng/mL, with optimal virologic suppression observed at Cmin levels >100 ng/mL [4] [5]. For patients with

suspected suboptimal exposure or altered drug metabolism, trough concentration monitoring is

recommended 2-4 weeks after regimen initiation or after any changes to concomitant medications.

Safety and Efficacy Profile

Clinical Efficacy Outcomes
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In the phase 2 ACTG 5211 trial, treatment-experienced patients receiving vicriviroc (10 mg or 15 mg) with

ritonavir boosting demonstrated significantly greater virologic suppression at both 14 days and 24 weeks

compared to placebo (-1.15 to -1.86 log10 copies/mL vs -0.29 log10 copies/mL, p<0.01) [6]. Through 3

years of follow-up, 49% of patients who achieved viral suppression did not experience confirmed viral

rebound, demonstrating durable efficacy [7]. immunologic benefits were equally impressive, with median

increases in CD4 cell counts of +121 to +158 cells/μL maintained through 144-168 weeks of therapy [5].

The VICTOR-E1 trial further established the relationship between vicriviroc exposure and efficacy, with

58% of subjects achieving HIV-1 RNA <50 copies/mL when vicriviroc Cmin was >100 ng/mL compared to

only 27% with lower Cmin values [5]. Importantly, vicriviroc resistance emerged in only 6 of 113 subjects

(5.3%) through 3 years of follow-up, typically manifesting as a progressive decrease in maximal percentage

inhibition on phenotypic testing [7].

Safety and Tolerability

Long-term safety data pooled from 205 subjects with advanced HIV infection demonstrated a favorable

safety profile for vicriviroc over a mean treatment duration of 96 weeks (range 1-216 weeks) [5].

Specifically, vicriviroc displayed:

No attributable hepatotoxicity: No pattern of elevated liver enzymes or bilirubin
No cardiovascular toxicity: No ischemic events observed

No CNS toxicity: No seizures reported despite preclinical signals in animal models
No clinically relevant QTc prolongation: Even at supratherapeutic doses five times expected

exposures [2]

A comprehensive QT study in 200 healthy subjects confirmed no clinically meaningful effect on QT/QTc

interval at both therapeutic (30 mg vicriviroc/100 mg ritonavir) and supratherapeutic (150 mg

vicriviroc/100 mg ritonavir) dose levels [2]. Similarly, a dedicated CNS safety study observed no seizure

activity or clinically relevant changes in brain waveforms at exposures up to five times those expected with

therapeutic dosing [2].

Regarding malignancies, early study data revealed several cases (6 lymphomas, 1 gastric carcinoma across

studies), though the relationship to vicriviroc remained uncertain as these rates were consistent with

expectations for advanced HIV populations, and no pattern emerged in long-term follow-up [7] [6] [5].
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Drug Interaction Considerations

Interactions with Antiretroviral Agents

Fixed-sequence and parallel-group clinical trials investigating drug-drug interactions between vicriviroc and

11 other antiretroviral compounds demonstrated no clinically relevant pharmacokinetic interactions that

would require dose modification [3]. Vicriviroc exposure was not significantly altered by concurrently

administered protease inhibitors (atazanavir, darunavir, fosamprenavir, indinavir, nelfinavir, saquinavir,

tipranavir), nor did vicriviroc meaningfully affect the pharmacokinetics of these agents [3]. Similarly, no

significant interactions were observed with nucleoside reverse transcriptase inhibitors

(zidovudine/lamivudine, tenofovir) or the non-nucleoside reverse transcriptase inhibitor efavirenz.

The mechanistic basis for this favorable interaction profile lies in vicriviroc's metabolism primarily via

CYP3A4, with ritonavir effectively saturating this metabolic pathway. The presence of ritonavir thereby

diminishes the potential for additional interactions with other drugs that might induce or inhibit CYP3A4,

creating a stable metabolic environment for vicriviroc.

Interactions with Non-Antiretroviral Agents

A specialized drug interaction study evaluated the effect of vicriviroc, with and without ritonavir, on a

combination oral contraceptive containing ethinyl estradiol 0.035 mg and norethindrone 1 mg [1]. The

results demonstrated that:

Vicriviroc alone produced little effect on the exposure of either contraceptive component

Ritonavir alone decreased ethinyl estradiol AUC by 39% and norethindrone AUC by 18%
Vicriviroc with ritonavir decreased ethinyl estradiol exposure by 35% and norethindrone exposure

by 25%

These findings indicate that additional contraceptive methods should be considered when vicriviroc is

administered with ritonavir, as the decreased hormone exposure could potentially reduce contraceptive

effectiveness [1]. This interaction pattern is consistent with ritonavir's known inducing effects on CYP-

mediated metabolism and glucuronidation pathways.
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Experimental Protocols

Comprehensive QT Study Protocol

Objective: To characterize the effect of vicriviroc on QT/QTc interval prolongation and proarrhythmic

potential in healthy subjects [2].

Study Design:

Type: Randomized, partially blind (open-label for controls), parallel-group
Population: 200 healthy subjects aged 18-50 years

Treatment Groups: (1) Placebo for 9 days + single-dose moxifloxacin 400 mg on day 10 (positive
control); (2) Placebo control; (3) Vicriviroc 30 mg + ritonavir 100 mg (therapeutic dose); (4)

Vicriviroc 150 mg + ritonavir 100 mg (supratherapeutic dose); (5) Ritonavir 100 mg alone
Duration: 10 days of treatment with follow-up through day 15

Methodology:

ECG Assessments: 12-lead digital Holter monitoring with high-resolution (1,000-Hz) recording

Timepoints: Predose and 1, 1.5, 2, 3, 6, 12, and 23 hours postdose on day 10
QT Correction: Fridericia's formula (QTcF) as primary measure

Statistical Analysis: Based on assumed pooled standard deviation of 12 ms, sample of 200 subjects
provided 80% power to conclude no QTc effect if true effect ≤2 ms

Key Findings: Vicriviroc produced no clinically meaningful effect on QT/QTc interval at either therapeutic

or supratherapeutic doses when administered with ritonavir [2].

Drug Interaction Study Protocol

Objective: To determine the effect of vicriviroc, alone and with ritonavir, on the pharmacokinetics of oral

contraceptives [1].

Study Design:

Type: Randomized, open-label, parallel-group, fixed-sequence crossover
Population: 27 healthy female subjects

Treatment Sequence:
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Group 1: Oral contraceptive (OC) alone in cycle 1; vicriviroc + OC in cycle 2; vicriviroc +

ritonavir + OC in cycle 2 (days 15-21)
Group 2: OC alone in cycle 1; vicriviroc + ritonavir + OC in cycle 2

Duration: Two 21-day treatment cycles

Methodology:

Pharmacokinetic Sampling: Intensive sampling over 24 hours on day 10 and day 21 of cycle 2

Analytical Method: Validated LC-MS/MS for ethinyl estradiol and norethindrone
Statistical Analysis: 90% confidence intervals for geometric mean ratios of AUC and Cmax

Key Findings: Vicriviroc alone did not alter OC pharmacokinetics, but ritonavir (with or without

vicriviroc) decreased ethinyl estradiol and norethindrone exposure [1].

Visualization of Pathways and Workflows

Vicriviroc-Ritonavir Metabolic Interaction Pathway
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Diagram Title: Vicriviroc-Ritonavir Metabolic Interaction Pathway

This visualization illustrates the pharmacokinetic boosting mechanism whereby ritonavir inhibits

CYP3A4-mediated metabolism of vicriviroc, resulting in increased systemic exposure of the active parent

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 11 Tech Support

https://www.smolecule.com/products/s559713?utm_src=pdf-body
https://www.smolecule.com/products/s559713?utm_src=pdf-body
https://www.smolecule.com/products/s559713?utm_src=pdf-body
https://www.smolecule.com/products/s559713?utm_src=pdf-body
https://www.smolecule.com/products/s559713?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0149291811005509
https://www.smolecule.com/products/s559713?utm_src=pdf-body
https://www.smolecule.com/products/s559713?utm_src=pdf-body-img
https://www.smolecule.com/products/s559713?utm_src=pdf-body
https://www.smolecule.com/products/s559713?utm_src=pdf-body
https://www.smolecule.com/products/s559713?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


compound.

Clinical Development Decision Pathway

Start

Phase I PK Studies
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Click to download full resolution via product page

Diagram Title: Clinical Development Decision Pathway

This workflow outlines the rational development approach for vicriviroc, highlighting how exposure-

response data informed dose selection and progression to phase 3 trials.

Conclusion
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The vicriviroc ritonavir boosting protocol represents a scientifically validated approach to optimizing the

pharmacokinetic profile of a CCR5 antagonist for the treatment of HIV-1 infection. The accumulated clinical

evidence demonstrates that ritonavir boosting achieves target exposure parameters predictive of virologic

success while maintaining a favorable safety profile. The fixed-dose combination of vicriviroc 30 mg with

ritonavir 100 mg once daily as part of a boosted protease inhibitor regimen provides durable viral

suppression and immunologic recovery in treatment-experienced patients with CCR5-tropic HIV-1.

The comprehensive clinical trial data support the continued development of this therapeutic approach, with

phase 3 trials underway to further establish its clinical utility. The absence of clinically significant drug

interactions with other antiretroviral agents and the well-characterized safety profile position vicriviroc as

a promising addition to the armamentarium against HIV-1 infection, particularly for patients with limited

treatment options due to resistance or intolerance to existing drug classes.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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